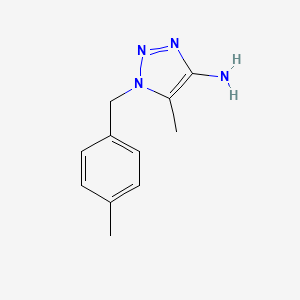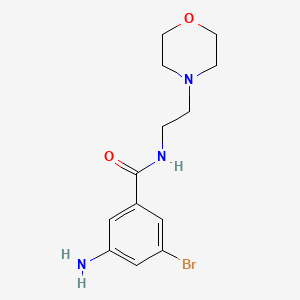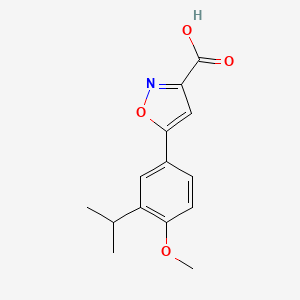![molecular formula C10H14N2 B1405977 N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine CAS No. 1505926-86-2](/img/structure/B1405977.png)
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine
Overview
Description
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine is a chemical compound with the formula C10H14N2 and a molecular weight of 162.23 . It is used as a chemical reagent for research purposes .
Molecular Structure Analysis
The molecular structure of N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a methylpyridine group via a methylene bridge . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
1. N-methylpyrrolidine as an organocatalyst
- Application Summary: N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .
- Methods of Application: The synthesis was achieved with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .
- Results or Outcomes: The procedure has several merits, including low operating cost, availability of the starting substrates, reasonable reaction times, high reaction yield, operational simplicity, cleaner reaction profile, no harmful by-products, and the isolated product is in pure form .
2. Siderophores
- Application Summary: Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
- Methods of Application: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They play a crucial role in regulating bioavailable iron levels .
- Results or Outcomes: Siderophores have applications in medicine, agriculture, and environmental sciences. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
3. Use in Chemical Synthesis
- Application Summary: “N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine” is a chemical compound with the formula C10H14N2 and a molecular weight of 162.23 . It can be used in the synthesis of various other compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
4. Use in Chemical Manufacturing
- Application Summary: “N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine” is a chemical compound with the formula C10H14N2 and a molecular weight of 162.23 . It can be used in the manufacturing of various other compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
Safety And Hazards
properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-10(11-6-8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGOMWRCGCWRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)


![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)









![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)